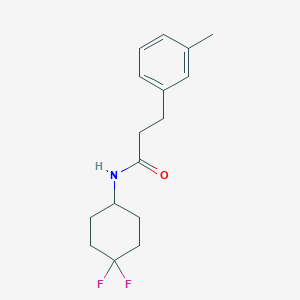

N-(4,4-difluorocyclohexyl)-3-(3-methylphenyl)propanamide

Description

Properties

IUPAC Name |

N-(4,4-difluorocyclohexyl)-3-(3-methylphenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21F2NO/c1-12-3-2-4-13(11-12)5-6-15(20)19-14-7-9-16(17,18)10-8-14/h2-4,11,14H,5-10H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXBAONRAQABCHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CCC(=O)NC2CCC(CC2)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4,4-difluorocyclohexyl)-3-(3-methylphenyl)propanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and relevant case studies to provide a comprehensive overview of its pharmacological potential.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C15H18F2N

- Molecular Weight : 265.31 g/mol

Synthesis Pathway :

The synthesis typically involves several key steps:

- Formation of the Cyclohexyl Ring : Starting from a cyclohexane derivative, fluorination is performed using reagents like Selectfluor.

- Amide Bond Formation : The cyclohexyl derivative is reacted with 3-(3-methylphenyl)propanoic acid or its derivatives under conditions that promote amide bond formation.

This compound is believed to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The specific mechanism of action may involve modulation of G-protein coupled receptors (GPCRs), which are critical in signal transduction processes.

Pharmacological Properties

Research indicates that compounds with similar structural features often exhibit diverse pharmacological activities, including:

- Anti-inflammatory Effects : Potential inhibition of pro-inflammatory cytokines.

- Antitumor Activity : Similar compounds have shown efficacy against various cancer cell lines by inducing apoptosis.

- Neuroprotective Effects : Investigated for potential benefits in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of structurally related compounds. Here are some notable findings:

| Study | Compound | Biological Activity | Findings |

|---|---|---|---|

| 1 | N-(4-fluorocyclohexyl)-3-(2-thienyl)propanamide | Anticancer | Induced apoptosis in breast cancer cells through caspase activation. |

| 2 | N-(4-chlorophenyl)-3-(3-methylphenyl)propanamide | Anti-inflammatory | Reduced levels of TNF-alpha in LPS-stimulated macrophages. |

| 3 | N-(4,4-difluorocyclohexyl)-3-(3-methylthiophen-2-yl)propanamide | Neuroprotective | Showed protective effects against oxidative stress in neuronal cultures. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4,4-difluorocyclohexyl)-3-(3-methylphenyl)propanamide, and how can reaction conditions be controlled to maximize yield and purity?

- Methodological Answer : The synthesis involves multi-step reactions, typically starting with the coupling of 3-(3-methylphenyl)propanoyl chloride with 4,4-difluorocyclohexylamine. Key steps include temperature control (e.g., maintaining 0–5°C during acyl chloride formation) and pH adjustment to stabilize intermediates. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures >95% purity. Monitoring by thin-layer chromatography (TLC) at each step minimizes side products .

Q. What spectroscopic techniques are recommended for characterizing the compound’s structure and confirming its identity?

- Methodological Answer : Use a combination of:

- 1H/13C NMR : To verify the difluorocyclohexyl moiety (δ ~6.2 ppm for fluorine-coupled protons) and 3-methylphenyl group (aromatic protons at δ 7.1–7.3 ppm).

- FTIR : Confirm amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) : For exact mass validation (e.g., [M+H]+ expected at m/z 322.1524). Cross-reference with PubChem data for analogous structures .

Q. What preliminary biological activities have been observed for this compound, and which assay systems are appropriate for initial screening?

- Methodological Answer : Preliminary studies on structurally related amides suggest potential anti-inflammatory (via COX-2 inhibition assays) and anticancer (MTT assays on HeLa or MCF-7 cell lines) activities. Use dose-response curves (0.1–100 µM) and compare to positive controls (e.g., celecoxib for COX-2). Validate cytotoxicity in non-cancerous cell lines (e.g., HEK293) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across different studies (e.g., conflicting IC50 values)?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., serum concentration, incubation time) or compound purity. Standardize protocols using:

- Purity Validation : HPLC with UV detection (λ = 254 nm) to ensure ≥98% purity.

- Assay Replication : Perform triplicate experiments across multiple cell lines/passages.

- Structural Analog Comparison : Benchmark against analogs like N-(4-methoxyphenyl)-3-(3-methylphenyl)propanamide to isolate substituent effects .

Q. What computational strategies are effective for predicting the compound’s physicochemical properties (e.g., logP, solubility), and how are correction factors applied?

- Methodological Answer : Use density functional theory (DFT) for logP prediction, incorporating correction factors for fluorine atoms (+0.5 per F) and cyclohexyl steric effects (-0.3). Solubility can be modeled via COSMO-RS, adjusting for the 3-methylphenyl group’s hydrophobicity. Experimental validation via shake-flask method (water/octanol) is critical .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the difluorocyclohexyl and 3-methylphenyl substituents?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with monofluoro or trifluorocyclohexyl groups to assess fluorine’s role in bioavailability.

- Bioisosteric Replacement : Replace 3-methylphenyl with 3-chlorophenyl to evaluate halogen effects on target binding.

- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions with targets like ion channels or kinases .

Q. What strategies stabilize the compound in solid-state formulations, given its sensitivity to humidity?

- Methodological Answer : X-ray crystallography of related compounds (e.g., N-[4-chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide) reveals stabilization via N-H⋯O hydrogen bonding. Formulate with co-crystals (e.g., succinic acid) or lyophilize with cyclodextrins to enhance shelf life. Monitor stability via accelerated aging tests (40°C/75% RH for 6 months) .

Q. How can researchers investigate the compound’s interaction with ion channels or receptors implicated in disease pathways?

- Methodological Answer : Use patch-clamp electrophysiology for ion channel modulation studies (e.g., SKCa channels). For receptor targets (e.g., formyl peptide receptors), employ fluorescence polarization assays with labeled ligands. Cross-validate with CRISPR-edited cell lines lacking the target receptor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.